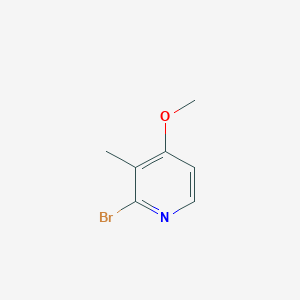

2-Bromo-4-methoxy-3-methylpyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Bromo-4-methoxy-3-methylpyridine is a chemical compound with the molecular formula C7H8BrNO . It has a molecular weight of 202.05 . It is used in various chemical reactions and has potential applications in drug development .

Synthesis Analysis

The synthesis of this compound can be achieved through several methods. One of the most common methods is the bromination of 2-methylpyridine . Another method involves the use of 2-fluoro-4-methylpyridine as a starting point, which avoids the use of palladium as a catalyst and is more diverse and versatile .Molecular Structure Analysis

The molecular structure of this compound has been optimized using both DFT and HF methods . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G(d,p) level of theory .Chemical Reactions Analysis

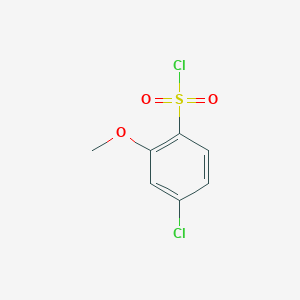

This compound acts as a reagent for the synthesis of biarylsulfonamide CCR9 inhibitors for inflammatory bowel diseases . It can also be used in the total synthesis of ocular age pigment A2-E .Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . It has a refractive index of n20/D 1.561 (lit.) and a density of 1.545 g/mL at 25 °C (lit.) . Its boiling point is 87 °C/10 mmHg (lit.) .Aplicaciones Científicas De Investigación

Crystal Structures and Nonlinear Optics

2-Bromo-4-methoxy-3-methylpyridine is utilized in the preparation of ionic salts with potential applications in nonlinear optics. These salts, prepared through the quaternization reaction of related compounds, demonstrate noncentrosymmetric structures crucial for second-order nonlinear optical properties. The evaluation of their molecular structures and hyperpolarizability suggests their suitability for applications in optical technologies (Anwar et al., 2000).

Photodynamic Therapy for Cancer

In the realm of photodynamic therapy (PDT), derivatives of this compound have been synthesized and assessed for their photophysical and photochemical properties. The synthesized compounds exhibit significant potential as Type II photosensitizers, with high singlet oxygen quantum yields, making them promising candidates for cancer treatment via PDT. The observed properties such as good fluorescence and appropriate photodegradation quantum yield underline their potential therapeutic applications (Pişkin et al., 2020).

Voltage-Gated Potassium Channel Blockers

Research into this compound derivatives has also found applications in the development of novel 4-aminopyridine (4AP) derivatives as voltage-gated potassium channel blockers. These compounds, through structural modifications, have demonstrated enhanced potency compared to 4AP, suggesting their potential use in therapeutic applications and imaging for conditions such as multiple sclerosis (Rodríguez-Rangel et al., 2020).

Synthetic Methodologies

Efficient synthetic methodologies involving this compound have been developed, highlighting its role as an intermediate in the synthesis of complex molecules. These methodologies encompass various reaction conditions and highlight the chemical's versatility in organic synthesis, providing access to a wide array of derivatives with potential biological activities (Hirokawa et al., 2000).

Mecanismo De Acción

Target of Action

It is known to act as a reagent for the synthesis of biarylsulfonamide ccr9 inhibitors for inflammatory bowel diseases .

Mode of Action

It is used in the synthesis of other compounds, where it likely interacts with its targets through chemical reactions, leading to the formation of new compounds .

Biochemical Pathways

It is used in the synthesis of biarylsulfonamide ccr9 inhibitors, which are known to affect the ccr9-ccl25 pathway involved in inflammatory bowel diseases .

Result of Action

As a reagent in the synthesis of biarylsulfonamide ccr9 inhibitors, its action contributes to the overall therapeutic effects of these inhibitors in treating inflammatory bowel diseases .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

2-Bromo-4-methoxy-3-methylpyridine plays a significant role in biochemical reactions. It acts as a reagent for the synthesis of biarylsulfonamide CCR9 inhibitors for inflammatory bowel diseases

Molecular Mechanism

It is known to be involved in the synthesis of biarylsulfonamide CCR9 inhibitors

Propiedades

IUPAC Name |

2-bromo-4-methoxy-3-methylpyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO/c1-5-6(10-2)3-4-9-7(5)8/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYCCNQNBQUXWOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1Br)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Benzyl-8-((3,5-dimethylisoxazol-4-yl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2707773.png)

![(3-(Benzo[d]thiazol-2-yl)bicyclo[1.1.1]pentan-1-yl)methanol](/img/structure/B2707774.png)

![N-(2,6-Difluorophenyl)-4-[methyl-(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2707776.png)

![2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2-methoxyethyl)acetamide](/img/structure/B2707778.png)

![2-(2-(2-ethylpiperidin-1-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2707780.png)

![1-Methyl-5-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[4,3-b]pyridine;hydrochloride](/img/structure/B2707791.png)